2-(Difluoromethyl)-1-ethyl-1H-imidazole
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Overview
Description
2-(Difluoromethyl)-1-ethyl-1H-imidazole is a chemical compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. This compound is characterized by the presence of a difluoromethyl group (-CF2H) and an ethyl group (-C2H5) attached to the imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-1-ethyl-1H-imidazole typically involves the introduction of the difluoromethyl group into the imidazole ring. One common method is the difluoromethylation of imidazoles using difluoromethylation reagents. For instance, the reaction of imidazole with difluoromethyl iodide (CF2HI) in the presence of a base such as potassium carbonate (K2CO3) can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. Metal-based catalysts, such as palladium or copper, can facilitate the transfer of the difluoromethyl group to the imidazole ring under controlled conditions. These methods are designed to optimize yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-1-ethyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethyl imidazole derivatives.
Reduction: Reduction reactions can convert the difluoromethyl group to other functional groups.
Substitution: The difluoromethyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl imidazole oxides, while substitution reactions can produce a variety of difluoromethyl-substituted imidazoles .
Scientific Research Applications
2-(Difluoromethyl)-1-ethyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.
Industry: The compound is used in the production of advanced materials with specific properties, such as increased resistance to degradation
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-1-ethyl-1H-imidazole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, increasing its affinity for certain enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
- 2-(Difluoromethoxy)-1,1,1-trifluoroethane
- 2,2,2-Trifluoroethyl difluoromethyl ether
- Difluoromethyl nitrile oxide
Comparison: Compared to these similar compounds, 2-(Difluoromethyl)-1-ethyl-1H-imidazole is unique due to its imidazole ring structure, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C6H8F2N2 |
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Molecular Weight |
146.14 g/mol |
IUPAC Name |
2-(difluoromethyl)-1-ethylimidazole |
InChI |
InChI=1S/C6H8F2N2/c1-2-10-4-3-9-6(10)5(7)8/h3-5H,2H2,1H3 |
InChI Key |
UPEBKEWIIPRWSW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1C(F)F |
Origin of Product |
United States |
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